(3R,5S)-5-Benzyl-3-methylpiperidin-2-one
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Overview
Description
(3R,5S)-5-Benzyl-3-methylpiperidin-2-one is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a piperidinone ring substituted with a benzyl group at the 5-position and a methyl group at the 3-position, with specific stereochemistry at these positions. The stereochemistry is crucial as it influences the compound’s reactivity and interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one typically involves stereoselective methods to ensure the correct configuration of the chiral centers. One common approach is the reduction of diketones using biocatalysts. For example, diketoreductases can be employed to achieve high enantioselectivity and yield . The reaction conditions often involve mild temperatures and aqueous buffer solutions to maintain enzyme activity.
Industrial Production Methods
In industrial settings, the production of this compound may utilize recombinant enzymes expressed in microbial hosts such as Escherichia coli. These biocatalysts offer a cost-effective and environmentally friendly alternative to traditional chemical synthesis, which may require harsh conditions and hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-5-Benzyl-3-methylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the piperidinone ring or the benzyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl or methyl positions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthetic applications .
Scientific Research Applications
(3R,5S)-5-Benzyl-3-methylpiperidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of chiral drugs and catalysts.
Biology: The compound’s chiral nature makes it valuable for studying enzyme-substrate interactions and stereoselective biological processes.
Medicine: It is a precursor in the synthesis of pharmaceuticals, including potential treatments for neurological disorders and cardiovascular diseases.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and other specialty products
Mechanism of Action
The mechanism of action of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For instance, it may inhibit or activate enzymes by fitting into their active sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-6-Chloro-3,5-dihydroxyhexanoate: Another chiral compound used in the synthesis of statin drugs.
(3R,5S)-5-Benzyl-3-hydroxypiperidin-2-one: A closely related compound with a hydroxyl group instead of a methyl group at the 3-position.
Uniqueness
(3R,5S)-5-Benzyl-3-methylpiperidin-2-one is unique due to its specific stereochemistry and the presence of both benzyl and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of complex molecules and a subject of interest in stereoselective synthesis research .
Properties
IUPAC Name |
(3R,5S)-5-benzyl-3-methylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-7-12(9-14-13(10)15)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,14,15)/t10-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGFPCSAWUVUSX-PWSUYJOCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](CNC1=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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